molecular formula C21H27BrN2O3 B14703104 Propiophenone, 4'-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide CAS No. 23771-31-5

Propiophenone, 4'-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide

Cat. No.: B14703104
CAS No.: 23771-31-5
M. Wt: 435.4 g/mol
InChI Key: FCWCDSXETASRTL-UHFFFAOYSA-N
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Description

Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a propiophenone backbone substituted with methoxy and piperazinyl groups. The monohydrobromide form indicates the presence of a hydrobromide salt, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Propiophenone Backbone: This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound is acylated using an acyl chloride in the presence of a Lewis acid catalyst.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Piperazinyl Group: The piperazinyl group can be introduced through nucleophilic substitution reactions, where a piperazine derivative reacts with the intermediate compound.

    Formation of the Hydrobromide Salt: The final step involves the reaction of the compound with hydrobromic acid to form the monohydrobromide salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazinyl group, where nucleophiles such as amines or thiols can replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of methoxy and piperazinyl groups can influence its binding affinity and specificity, contributing to its unique pharmacological profile.

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: A simpler analog without the methoxy and piperazinyl groups.

    4-Methoxypropiophenone: Contains a methoxy group but lacks the piperazinyl substitution.

    1-(4-Methoxyphenyl)piperazine: Contains the piperazinyl group but lacks the propiophenone backbone.

Uniqueness

Propiophenone, 4’-methoxy-3-(4-(o-methoxyphenyl)-1-piperazinyl)-, monohydrobromide is unique due to the combination of its structural features, which confer distinct chemical and biological properties

Properties

CAS No.

23771-31-5

Molecular Formula

C21H27BrN2O3

Molecular Weight

435.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one;hydrobromide

InChI

InChI=1S/C21H26N2O3.BrH/c1-25-18-9-7-17(8-10-18)20(24)11-12-22-13-15-23(16-14-22)19-5-3-4-6-21(19)26-2;/h3-10H,11-16H2,1-2H3;1H

InChI Key

FCWCDSXETASRTL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=CC=C3OC.Br

Origin of Product

United States

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